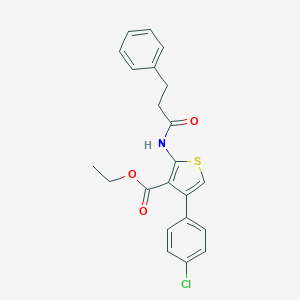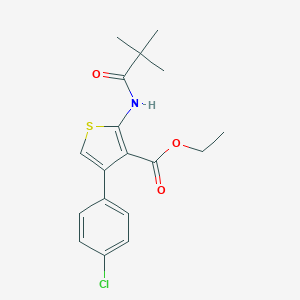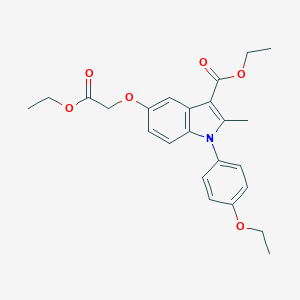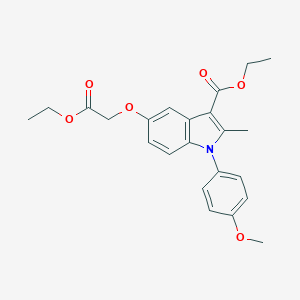![molecular formula C11H9N3O2S2 B376439 Ácido 3-(benzo[4,5]tiazolo[2,3-c][1,2,4]triazol-3-ilsulfanyl)propanoico](/img/structure/B376439.png)
Ácido 3-(benzo[4,5]tiazolo[2,3-c][1,2,4]triazol-3-ilsulfanyl)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a useful research compound. Its molecular formula is C11H9N3O2S2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El sistema de anillo de triazol, que está presente en “Ácido 3-(benzo[4,5]tiazolo[2,3-c][1,2,4]triazol-3-ilsulfanyl)propanoico”, es conocido por su importancia en el descubrimiento de fármacos. Los triazoles se han utilizado en el desarrollo de varios agentes terapéuticos debido a sus propiedades farmacológicas .
Síntesis orgánica
Los triazoles también son importantes en la síntesis orgánica. Sirven como una estructura central para la construcción de moléculas complejas debido a su alta tolerancia al grupo funcional y su capacidad para someterse a varias reacciones químicas .
Actividades antimicrobianas
Específicamente, los 1,2,4-triazoles han mostrado actividades antimicrobianas. La presencia del anillo de triazol puede contribuir a las propiedades antifúngicas, lo que podría ser un área de aplicación para este compuesto .
Química de polímeros
En la química de polímeros, los triazoles se pueden utilizar para crear nuevos materiales con propiedades únicas. Su robustez los hace adecuados para formar polímeros con características específicas deseadas .
Química supramolecular
La parte de triazol está involucrada en la química supramolecular donde puede actuar como un bloque de construcción para estructuras más grandes debido a su capacidad para participar en múltiples interacciones de enlace .
Bioconjugación y biología química
Los triazoles se pueden utilizar en procesos de bioconjugación para unir varias moléculas, incluidas biomoléculas. Esto tiene implicaciones en la biología química para estudiar sistemas biológicos .
Imágenes fluorescentes
La estructura del compuesto sugiere una utilidad potencial en aplicaciones de imágenes fluorescentes donde podría utilizarse como una sonda o etiqueta fluorescente debido a la naturaleza electrónica del anillo de triazol .
Ciencia de materiales
Por último, la ciencia de los materiales podría beneficiarse de la inclusión de triazoles en el diseño de nuevos materiales con propiedades mejoradas, como una mayor estabilidad térmica o conductividad electrónica .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes .
Biochemical Pathways
Similar compounds have been found to exhibit biological activity, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacological activities, suggesting that they may have favorable adme properties .
Result of Action
Similar compounds have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular agents .
Action Environment
The synthesis of similar compounds has been achieved with a high functional group tolerance, short reaction times, and good to excellent yields .
Propiedades
IUPAC Name |
3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c15-9(16)5-6-17-10-12-13-11-14(10)7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBILBIKDTZGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCC(=O)O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-(Diethylamino)phenyl]methylamino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B376356.png)

![Ethyl 4-(4-chlorophenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B376359.png)
![Ethyl 4-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376360.png)
![5-(4-Chlorophenyl)-2-(2-methoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376362.png)



![3-Cycloheptyl-1-methyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B376372.png)
![Ethyl 2-[(9-anthrylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B376373.png)
![Ethyl 2-(formylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376374.png)

![2-(2-chlorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376378.png)
![2-(Benzoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylic acid](/img/structure/B376379.png)
